molecular formula C3H4F3I B3046028 1,1,1-Trifluoro-2-iodo-propane CAS No. 118334-95-5

1,1,1-Trifluoro-2-iodo-propane

Cat. No.: B3046028
CAS No.: 118334-95-5
M. Wt: 223.96 g/mol
InChI Key: HHCQMYDFYORZCQ-UHFFFAOYSA-N
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Description

Contextualization of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules imparts unique properties that are highly sought after in various fields of chemical research. The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.orgnih.gov This high bond strength confers exceptional thermal and chemical stability to organofluorine compounds. wikipedia.org Furthermore, the high electronegativity of fluorine and its relatively small van der Waals radius (similar to that of a hydrogen atom) mean that fluorinated molecules can be sterically similar to their non-fluorinated counterparts but possess vastly different electronic characteristics. nih.gov These distinct features have led to the widespread application of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, where they are used to modulate properties like bioavailability, metabolic stability, and binding affinity. wikipedia.orgnih.govnbinno.com

Role of Organoiodine Compounds in Modern Synthetic Strategies

Organoiodine compounds, particularly those in a hypervalent state (where the iodine atom has a formal oxidation state higher than the usual -1), have become indispensable reagents in modern organic synthesis. acs.orgbeilstein-journals.orgresearchgate.net These compounds are recognized for being environmentally benign and capable of mediating a wide array of chemical transformations under mild conditions. beilstein-journals.orgresearchgate.net Synthetic applications for hypervalent iodine reagents are extensive and include oxidations, halogenations, aminations, C-C, C-O, and C-N bond-forming reactions, and rearrangements. acs.orgbeilstein-journals.org The reactivity of these compounds is often unique and cannot be replicated by other non-iodine-based reagents. acs.org Cyclic hypervalent iodine compounds, such as benziodoxoles, exhibit enhanced stability and are effective reagents for transferring aryl, alkenyl, and alkynyl groups. researchgate.net

Specific Significance of Fluoroiodinated Alkanes in Research

Fluoroiodinated alkanes are a class of organic compounds that contain both fluorine and iodine atoms attached to an alkane framework. These compounds serve as valuable building blocks in organic synthesis, primarily as sources for the introduction of fluorinated alkyl groups into other molecules. wikipedia.org The presence of the relatively weak carbon-iodine bond allows for a variety of chemical transformations, such as nucleophilic substitution or cross-coupling reactions, while the stable carbon-fluorine bonds remain intact. nbinno.comrsc.org This reactivity pattern enables the strategic incorporation of fluoroalkyl moieties, which is a key step in the synthesis of many advanced materials, polymers, surfactants, and biologically active compounds. nbinno.com For instance, the trifluoroethyl group is crucial in certain pharmaceuticals and agrochemicals. nbinno.com Alkanes themselves are the simplest organic molecules and are major components of natural gas and crude oil; their functionalization is a significant area of research. nih.gov The selective introduction of a halogen, like iodine, provides a pathway for creating new synthetic routes from these basic hydrocarbon structures. nih.govnovapublishers.com

Historical Development of Research on Fluorinated Organoiodine Reagents

The field of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govscispace.com Early work included the synthesis of an organofluorine compound by Alexander Borodin in 1862 via a halogen exchange reaction, a method still used in industry today. nih.gov In the 1890s, Frédéric Swarts pioneered the preparation of fluorocarbons by exchange from chloro-compounds. utexas.edu The development of the field accelerated significantly during World War II, driven by the need for chemically resistant materials like polytetrafluoroethylene (Teflon), which was patented in 1941. nih.govutexas.edu

The first isolated hypervalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1885. rsc.org However, the systematic exploration of hypervalent iodine chemistry and its synthetic applications began to grow exponentially in the last four decades. beilstein-journals.orgresearchgate.net The development of N-F fluorinating agents, which are noted for their ease of handling, began with compounds like perfluoro-N-fluoropiperidine and has since expanded to include a wide variety of reagents, including N-fluoropyridinium salts and N-fluoro-sultams. beilstein-journals.org The convergence of these two fields—organofluorine and organoiodine chemistry—has led to the availability of fluoroiodinated reagents that are now integral to modern synthetic chemistry.

Properties and Identification of 1,1,1-Trifluoro-2-iodo-propane

The compound this compound is a halogenated alkane recognized as a useful research chemical and organic building block. cymitquimica.com Its key identifiers and properties are summarized in the tables below.

IdentifierValueSource
Chemical NameThis compound nih.gov001chemical.com
CAS Number118334-95-5 nih.gov001chemical.combldpharm.com
Molecular FormulaC3H4F3I nih.gov001chemical.combldpharm.com
Molecular Weight223.96 g/mol nih.gov001chemical.combldpharm.com
Computed PropertyValueSource
IUPAC Name1,1,1-trifluoro-2-iodopropane nih.gov
InChIInChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3 nih.gov
InChIKeyHHCQMYDFYORZCQ-UHFFFAOYSA-N nih.gov
SMILESCC(C(F)(F)F)I nih.govbldpharm.com
XLogP3-AA (Lipophilicity)2.9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCQMYDFYORZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558535
Record name 1,1,1-Trifluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118334-95-5
Record name 1,1,1-Trifluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Pathways of 1,1,1 Trifluoro 2 Iodo Propane in Organic Synthesis

Mechanistic Studies of Carbon-Iodine Bond Reactivity

The carbon-iodine (C-I) bond in 1,1,1-trifluoro-2-iodo-propane is the primary site of its chemical reactivity. The nature of its cleavage, whether homolytic or heterolytic, is fundamental to understanding the reaction pathways this compound can undergo.

Homolytic Bond Dissociation Pathways

Homolytic cleavage involves the symmetrical breaking of the C-I bond, where each atom retains one of the bonding electrons, resulting in the formation of a 1,1,1-trifluoro-2-propyl radical and an iodine radical. The energy required for this process is known as the bond dissociation energy (BDE). libretexts.org The C-I bond is notably weak compared to other carbon-halogen bonds, making it susceptible to homolytic cleavage upon thermal or photochemical initiation. jove.com

The general trend for carbon-halogen bond strengths is C-F > C-Cl > C-Br > C-I. chemguide.co.uk For instance, the BDE for the C-I bond in similar iodoalkanes is significantly lower than that of other carbon-halogen bonds, facilitating the formation of radicals. jove.comjove.com This propensity for homolytic cleavage makes this compound a potential precursor for trifluoro-functionalized radicals in various synthetic transformations.

Bond TypeAverage Bond Enthalpy (kJ/mol)
C-I~228
C-Br~290
C-Cl~346
C-F~467

Table 1: Comparison of average carbon-halogen bond enthalpies. chemguide.co.uk This data illustrates the relative weakness of the C-I bond, predisposing it to homolytic cleavage.

Heterolytic Cleavage Mechanisms

Heterolytic cleavage of the C-I bond in this compound involves the breaking of the bond where the pair of electrons is transferred to the more electronegative atom, which in this case is iodine, generating a 1,1,1-trifluoro-2-propyl carbocation and an iodide ion. jove.comnumberanalytics.com This process is the initial step in SN1 reactions.

The feasibility of heterolytic cleavage is largely dependent on the stability of the resulting carbocation. Secondary carbocations, such as the one that would be formed from this compound, are generally more stable than primary carbocations. However, the strongly electron-withdrawing trifluoromethyl (CF₃) group on the adjacent carbon atom significantly destabilizes the positive charge on the secondary carbon. This inductive effect reduces the likelihood of heterolytic cleavage and the formation of a stable carbocation intermediate.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the reactivity of this compound in these transformations is a key aspect of its chemical profile. Both SN1 and SN2 pathways are theoretically possible, but the electronic and steric properties of the molecule heavily influence which, if any, will predominate.

SN2 Reaction Pathways

The SN2 (bimolecular nucleophilic substitution) reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, proceeding through a single transition state. chemguide.co.uk For this compound, the secondary nature of the carbon atom presents some steric hindrance to the approaching nucleophile.

More significantly, the powerful electron-withdrawing effect of the adjacent trifluoromethyl group drastically reduces the reactivity of the molecule towards SN2 reactions. This effect is well-documented for similar β-fluoroethyl iodides, which show a high transition state energy for SN2 reactions. researchgate.net The electron density at the reaction center is diminished, making it less attractive to incoming nucleophiles and destabilizing the pentacoordinate transition state. Consequently, this compound is considered a poor substrate for SN2 reactions.

SN1 Reaction Pathways

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is primarily determined by the stability of this carbocation. libretexts.org

In the case of this compound, the substrate is a secondary iodide, which would typically suggest a possibility for an SN1 pathway. However, as mentioned previously, the adjacent trifluoromethyl group exerts a strong destabilizing inductive effect on the potential secondary carbocation. This electronic destabilization significantly raises the activation energy for the formation of the carbocation, making the SN1 pathway highly unfavorable. Therefore, despite being a secondary halide, this compound is not an effective substrate for SN1 reactions under normal conditions.

Radical Reactions Involving Trifluoroiodopropane

Given the weak C-I bond and the propensity for homolytic cleavage, this compound is a viable candidate for participating in radical reactions. The generation of the 1,1,1-trifluoro-2-propyl radical can initiate a variety of synthetic transformations.

Radical Addition Reactions

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate the 1,1,1-trifluoro-2-propyl radical. This reactive intermediate can then participate in addition reactions with unsaturated systems. For instance, the photochemical or thermal addition of heptafluoro-2-iodopropane to trifluoroethylene (B1203016) results in the formation of 1:1 adducts. rsc.org This type of radical addition is a powerful tool for the introduction of fluorinated alkyl groups into organic molecules.

A notable application of this reactivity is the atom transfer radical addition (ATRA) to olefins. Photoredox catalysis, using catalysts like Ir[(dF(CF3)ppy)2(dtbbpy)]PF6, facilitates the efficient addition of haloalkanes to olefins under mild conditions. acs.org This method allows for the introduction of vinyl trifluoromethyl groups to a wide range of olefin substrates. acs.org

Radical Coupling Reactions

The 1,1,1-trifluoro-2-propyl radical, generated from this compound, can also undergo coupling reactions. On surfaces like gallium-rich GaAs(100), the dissociation of adsorbed 2-iodo-1,1,1-trifluoroethane leads to the formation of surface-bound trifluoroethyl radicals. researchgate.net These radicals can then undergo self-coupling to form products like 1,1,4,4,4-pentafluoro-1-butene and 1,1,1,4,4,4-hexafluorobutane. researchgate.net Similarly, the self-coupling of 2-propyl radicals on the same surface yields 2,3-dimethylbutane. researchgate.net

Hypervalent Iodine Chemistry and Trifluoroiodopropane Analogs

Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as environmentally friendly oxidants and facilitating a wide range of transformations. acs.orgnsf.govumich.edu Their reactivity often parallels that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. nsf.gov

While direct information on the use of this compound to form stable hypervalent iodine reagents is limited, the broader field of hypervalent iodine chemistry provides a context for its potential applications. Hypervalent iodine reagents are used in halogenations, oxidations, aminations, and various oxidative functionalizations. acs.org For example, (diacetoxyiodo)benzene (B116549) is used in the aziridination of alkenes. chim.it

The synthesis of hypervalent iodine reagents can be achieved through the oxidation of iodoarenes. nih.gov For instance, the anodic oxidation of iodoarenes in the presence of suitable ligands can generate aryl iodine(III) reagents. nih.gov

The development of new hypervalent iodine reagents, including those with heteroaryl carbonyl substituents, continues to expand the scope of their applications in synthesis. rsc.org These reagents have shown to be versatile oxidizing agents. rsc.org

Formation of Iodanes and their Reactivity

The formation of hypervalent iodine compounds, or iodanes, from this compound is a key step in unlocking its synthetic utility. Hypervalent iodine reagents are known for their chemoselective oxidizing properties and are considered environmentally benign alternatives to many toxic metal oxidants. The synthesis of alkyliodonium compounds can be achieved through various methods. For instance, a related compound, 3-chloro-1,1,1,2-tetrafluoro-2-iodopropane, has been shown to form a stable alkyliodonium compound via a dyotropic rearrangement. acs.org

The general approach to forming iodanes from iodoalkanes like this compound typically involves oxidation of the iodine atom. This can be achieved using a variety of oxidizing agents in the presence of suitable ligands. The resulting iodane (B103173) can then participate in a range of reactions, including nucleophilic substitution and oxidative transformations. The reactivity of the formed iodane is heavily influenced by the nature of the ligands attached to the iodine center.

Asymmetric Organoiodine Catalysis

Asymmetric organoiodine catalysis represents a significant challenge in synthetic chemistry, with the goal of achieving high enantioselectivity in oxidative transformations. While direct use of this compound in this context is not extensively documented, the principles of chiral hypervalent iodine catalysis provide a framework for its potential application. orgsyn.org

The design of chiral organoiodine catalysts often involves attaching a chiral backbone to an iodine-containing aromatic core, such as 2-iodoresorcinol. These catalysts, generated in situ, can then be used in enantioselective reactions. For example, conformationally flexible chiral diamide-type C2-symmetric organoiodine catalysts have been successfully used for the enantioselective oxidative dearomatization of arenols.

A key challenge in asymmetric organoiodine catalysis is preventing the dissociation of the chiral organoiodine(III) fragment, which can lead to a loss of stereochemical control. orgsyn.org The development of new chiral organoiodines derived from amino alcohols has shown promise in overcoming the limitations of earlier catalysts based on lactic acid. The use of additives like hexafluoroisopropanol (HFIP) and methanol (B129727) can also be crucial for achieving high enantioselectivity in certain reactions.

The table below summarizes representative results from asymmetric organoiodine catalysis, highlighting the types of transformations and the levels of enantioselectivity achieved with different catalyst systems.

Catalyst TypeReactionSubstrateEnantiomeric Excess (ee)Reference
Lactic acid-based organoiodineOxidative dearomatization1-NaphtholsModerate
Amino alcohol-derived organoiodineOxidative dearomatization2-NaphtholHigh
Spirobiindane-based organoiodineOxidative spirolactonization1-Naphthol derivativesup to 86% orgsyn.org

Ligand Exchange and Coupling Processes

Ligand exchange is a fundamental process in the chemistry of hypervalent iodine compounds, allowing for the introduction of various functional groups. acs.org For organoiodine compounds, this can involve the exchange of ligands on the iodine center, which is a key step in many catalytic cycles.

In the context of coupling reactions, iodoalkanes like this compound can serve as electrophilic partners in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful methods for forming carbon-carbon bonds. acs.orgpolito.it While direct examples with this compound are scarce, related trifluoromethylated alkyl iodides have been successfully employed in such reactions.

The mechanism of these coupling reactions typically involves the oxidative addition of the iodoalkane to a low-valent metal center, such as palladium(0). uwindsor.ca This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. uwindsor.ca The choice of ligands on the metal catalyst is crucial for the efficiency and selectivity of the reaction. acs.orguwindsor.ca

The following table outlines the general conditions for palladium-catalyzed cross-coupling reactions involving related iodoalkanes.

Reaction TypeCatalystLigandSolventConditionsYieldReference
Negishi CouplingPd(dba)₂XPhosTHF, THF·LiCl, or DMFRoom temperature to mild heating26-68%
Stille CouplingPdL₂Phosphine or Arsine basedVariousVariesVaries polito.ituwindsor.ca

Carbene Generation and Cyclopropanation Reactions

Carbenes are highly reactive intermediates that can undergo a variety of useful transformations, most notably cyclopropanation of alkenes. wikipedia.orglibretexts.org While not a direct precursor, this compound could potentially generate a carbene through an α-elimination pathway, although this is not a commonly reported route. More conventional methods for carbene generation include the decomposition of diazo compounds and the treatment of gem-dihalides with organolithium reagents. libretexts.org

The addition of carbenes to double bonds to form cyclopropanes is a valuable synthetic methodology. wikipedia.orglibretexts.orgorganic-chemistry.org The stereochemistry of the cyclopropanation reaction depends on the spin state of the carbene. Singlet carbenes typically undergo stereospecific concerted addition, while triplet carbenes react in a stepwise manner, leading to a mixture of diastereomers. wikipedia.orglibretexts.org

In the context of fluorinated compounds, difluorocarbene is a well-studied species that readily undergoes cyclopropanation with electron-rich alkenes. d-nb.info The generation of difluorocarbene can be achieved from various precursors, including halodifluoromethanes and trimethyl(trifluoromethyl)silane. d-nb.info The electrophilic nature of fluorine-containing carbenes is a key aspect of their reactivity. d-nb.info

Should a carbene be generated from this compound, its reaction with an alkene would be expected to yield a trifluoromethyl-substituted cyclopropane. The reaction conditions would need to be carefully controlled to favor carbene formation over other potential reaction pathways, such as nucleophilic substitution.

Carbene PrecursorGeneration MethodAlkene SubstrateProductReference
DiazoalkanePhotolysiscis-2-Butenecis-1,2-Dimethylcyclopropane wikipedia.orglibretexts.org
Haloform (CHX₃)Base-induced α-eliminationStyrene1-Phenylcyclopropane wikipedia.org
Iodomethylzinc iodideSimmons-Smith reactionAllylic alcoholsyn-Cyclopropylmethanol wikipedia.orglibretexts.org

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1,1,1-trifluoro-2-iodopropane. By analyzing the magnetic properties of its hydrogen (¹H), fluorine-¹⁹ (¹⁹F), and carbon-¹³ (¹³C) nuclei, a complete structural picture can be assembled. Research, such as the work on synthesizing fluorinated amino acid building blocks, routinely uses these NMR methods for characterization. acs.orgbeilstein-journals.org

In the ¹H NMR spectrum of 1,1,1-trifluoro-2-iodopropane, the hydrogen atoms give rise to distinct signals that confirm the arrangement of the propyl backbone. The spectrum features two primary resonances corresponding to the methine (-CH) and methyl (-CH₃) protons.

The methine proton (H-2) is adjacent to both the trifluoromethyl group and the methyl group. Consequently, its signal is split into a complex multiplet, specifically a doublet of quartets (dq). The splitting into a quartet is caused by coupling to the three protons of the methyl group, and the further splitting into a doublet is due to coupling with the three fluorine atoms of the trifluoromethyl group.

The methyl protons (H-3) are coupled to the single methine proton, resulting in a signal that appears as a doublet.

The specific chemical shifts and coupling constants are summarized in the table below.

ProtonMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
CH-IDoublet of Quartets (dq)~4.55³JHH = 6.8 Hz, ³JHF = 7.5 Hz
CH₃Doublet (d)~1.90³JHH = 6.8 Hz

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. acs.org For 1,1,1-trifluoro-2-iodopropane, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is split into a doublet due to coupling with the single, adjacent methine proton (H-2).

Fluorine NucleiMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
-CF₃Doublet (d)~-72.5³JFH = 7.5 Hz

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. acs.org Three distinct signals are observed for 1,1,1-trifluoro-2-iodopropane, corresponding to the three carbon atoms in different chemical environments.

The C-1 carbon (-CF₃) signal appears as a quartet due to the strong one-bond coupling with the three attached fluorine atoms (¹JCF).

The C-2 carbon (-CHI) is significantly influenced by the attached iodine atom, shifting its resonance downfield. Further coupling to the nearby fluorine atoms is also observed.

The C-3 carbon (-CH₃) resonates at the most upfield position, typical for a terminal methyl group.

Carbon AtomMultiplicity (due to C-F coupling)Chemical Shift (δ) ppmCoupling Constant (J) Hz
C-1 (-CF₃)Quartet (q)~125.4¹JCF ≈ 278 Hz
C-2 (-CHI)Quartet (q)~15.2²JCF ≈ 32 Hz
C-3 (-CH₃)Singlet (s)~25.1Not Applicable

13C NMR Studies

Mass Spectrometry (MS) Characterization Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a standard method for characterizing newly synthesized molecules. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of 1,1,1-trifluoro-2-iodopropane (C₃H₄F₃I) can be calculated with high precision. Experimental measurement via HRMS confirms this composition by matching the found mass to the calculated value within a very narrow margin of error (typically <5 ppm).

ParameterValueReference
Molecular FormulaC₃H₄F₃I researchgate.net
Calculated Exact Mass223.93098 Da researchgate.net
Found Exact Mass223.9311 Da acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. In the analysis of halogenated propanes like 1,1,1-trifluoro-2-iodopropane, GC provides the retention time, a characteristic time it takes for the compound to pass through the chromatographic column, while MS provides information about the mass-to-charge ratio of the molecule and its fragments. unacademy.comruifuchemical.com

The mass spectrum of a related compound, 1-iodopropane, shows a parent molecular ion peak at m/z 170. docbrown.info The fragmentation pattern includes characteristic losses of iodine and alkyl fragments. docbrown.info For 1-iodo-2-methylpropane, the parent molecular ion is observed at m/z 184. docbrown.info While specific GC-MS data for 1,1,1-trifluoro-2-iodopropane is not detailed in the provided results, the principles of fragmentation for similar iodoalkanes would apply. The high electronegativity of the fluorine atoms would influence the fragmentation pathways, likely leading to fragments containing the trifluoromethyl group. The purity of similar compounds, such as 1,1,1-trifluoro-3-iodopropane (B1329920), has been determined to be greater than 98.5% using GC analysis. ruifuchemical.com

Table 1: Illustrative GC-MS Data for Related Iodoalkanes

CompoundMolecular Ion (M+) [m/z]Major Fragment Ions [m/z]
1-Iodopropane170127 (I+), 43 (C3H7+)
1-Iodo-2-methylpropane184127 (I+), 57 (C4H9+)
1,1,1-Trifluoro-2-iodopropane (Predicted)224127 (I+), 97 (CF3CHCH3+), 69 (CF3+)

Data for 1,1,1-Trifluoro-2-iodopropane is predicted based on the fragmentation patterns of similar iodoalkanes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another vital technique for the analysis of organic compounds. While GC-MS is suited for volatile compounds, LC-MS can analyze a wider range of molecules, including those that are less volatile or thermally unstable. bldpharm.com For compounds like 1,1,1-trifluoro-2-iodopropane, LC-MS can be used for identification and quantification. bldpharm.comambeed.com

Proton-transfer reaction mass spectrometry (PTR-MS) is a type of chemical ionization used in mass spectrometry that is particularly useful for the detection of volatile organic compounds. kore.co.uk It is a soft ionization technique, meaning it causes little to no fragmentation of the analyte molecule. kore.co.uk This is advantageous for identifying the molecular ion of the compound. Most organic molecules, which typically have a higher proton affinity than water, are readily ionized. kore.co.uk While specific LC-MS studies on 1,1,1-trifluoro-2-iodopropane are not extensively detailed, the technique is employed in the analysis of related fluorinated compounds. For instance, in the study of the biotransformation of 1,1,1,3,3-pentafluoropropane, LC-MS/MS was used to analyze potential metabolites. d-nb.info

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present.

The IR spectrum of a related compound, 2-iodopropane (B156323), shows characteristic C-H stretching and bending vibrations, as well as a C-I stretching mode. docbrown.info The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a complex pattern of vibrations that is unique to the molecule and can be used for identification. docbrown.info For 1,1,1-trifluoro-2-iodoethane (B141898), the IR spectrum has been used for its identification. rsc.org

Raman spectroscopy has been employed to study the photodissociation dynamics of iodoalkanes. scilit.comresearchgate.net For instance, resonance Raman spectra of 1,1,1-trifluoro-2-iodoethane reveal that upon photoexcitation, the C-C bond lengthens and various bond angles change. scilit.com The spectra of 1,1,1,3,3,3-d6-2-iodopropane show long overtone progressions in the C-I stretching mode. researchgate.net The Raman spectrum of 1,1,1-trifluoro-propane-2-thione has also been recorded and analyzed with the aid of quantum chemical calculations. nih.govscilit.com

Table 2: Key Vibrational Frequencies for Related Halogenated Propanes

CompoundVibrational ModeWavenumber (cm⁻¹)Technique
2-IodopropaneC-H stretch~2950IR
2-IodopropaneC-H bend~1450, ~1370IR
2-IodopropaneC-I stretch~500-600IR
1,1,1-Trifluoro-2-iodoethaneC-I stretch~500Raman
1,1,1-Trifluoro-propane-2-thioneC=S stretch~1200Raman

Photoelectron Spectroscopy and Electronic Structure Analysis

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. The high-resolution photoelectron spectra of a range of iodoalkanes, including 2-iodopropane and several fluoroiodoalkanes, have been measured. cdnsciencepub.com

The spectra are interpreted with the help of molecular orbital calculations. cdnsciencepub.com For iodoalkanes, the lowest ionization potentials correspond to the removal of an electron from the lone pair orbitals of the iodine atom, which are often split by spin-orbit coupling. cdnsciencepub.com The substitution of fluorine atoms for hydrogen atoms generally leads to a shift to higher ionization energies due to the high electronegativity of fluorine. tandfonline.com The far-ultraviolet spectra of compounds like 1,1,1-trifluoro-2-iodoethane also show this shift to higher energies. tandfonline.com The study of 2-iodo-1,1,1-trifluoroethane on GaAs(100) surfaces using X-ray photoelectron spectroscopy (XPS) has also been reported. researchgate.net

X-ray Crystallography of Derivatives and Intermediates

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1,1,1-trifluoro-2-iodopropane itself is not available in the provided results, the structures of related compounds and derivatives have been determined.

For example, the molecular structures of fluorinated diethyl and dipropyl halonium salts have been determined by single-crystal X-ray diffraction. rsc.orgrsc.orgrsc.org The structure of a derivative of an optically active indolizidine with a trifluoromethyl group was analyzed by X-ray crystallography. acs.org Additionally, the crystal structure of an intermediate formed from the oxidation of 2-chloro-1,1,1-trifluoropropane (B3352106) has been studied. rsc.orgrsc.org These studies provide valuable insights into the bond lengths, bond angles, and intermolecular interactions of fluorinated organic molecules.

Computational Chemistry and Theoretical Studies

Quantum chemical calculations are an essential tool for understanding the molecular properties and reactivity of compounds like 1,1,1-trifluoro-2-iodopropane. These calculations can predict molecular geometries, vibrational frequencies, electronic properties, and reaction pathways.

Studies on halogenated propanes have utilized quantum chemical calculations to investigate their conformational properties and dipole moments. acs.org For 1,1,1-trifluoro-2-propanol, calculations at the MP2 and B3LYP levels of theory were used to complement microwave spectroscopy data and identify the most stable conformer. nih.gov The reactivity of haloalkanes is influenced by factors such as bond strength and electronegativity, with fluoroalkanes being the least reactive. alfa-chemistry.com

In a recent study, quantum-chemical calculations were used to investigate the formation of a highly reactive chloronium ion from the oxidation of 2-chloro-1,1,1-trifluoropropane. rsc.orgrsc.org These calculations suggested the formation of an asymmetric chloronium ion. rsc.orgrsc.org The thermochemistry of related compounds like 1,1,1-trifluoro-2-iodoethane has also been studied through gas-phase equilibrium experiments and theoretical calculations. nist.gov

Reaction Mechanism Elucidation through Computational Modeling

There are no specific computational studies in the public domain that elucidate the reaction mechanisms of 1,1,1-trifluoro-2-iodopropane.

In principle, computational modeling, particularly using quantum mechanical methods like DFT, could provide significant insights into the various potential reaction pathways of this molecule. Such studies would typically involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The geometry and energy of these transition states are crucial for determining reaction rates. nih.gov

Reaction Coordinate Mapping: Plotting the energy of the system as it progresses from reactants to products to visualize the energy profile of the reaction, including any intermediates and transition states.

Solvent Effects: Incorporating the influence of different solvents on the reaction mechanism, as solvent can dramatically alter reaction energetics and pathways.

For a molecule like 1,1,1-trifluoro-2-iodopropane, computational studies could explore mechanisms such as nucleophilic substitution (SN1 and SN2) and elimination reactions. The presence of the electron-withdrawing trifluoromethyl group would be expected to significantly influence the stability of any charged intermediates or transition states, making computational analysis particularly valuable. However, at present, such specific data for 1,1,1-trifluoro-2-iodopropane is not available.

Prediction of Stereochemical Outcomes

There are no specific computational studies available that predict the stereochemical outcomes of reactions involving 1,1,1-trifluoro-2-iodopropane.

As 1,1,1-trifluoro-2-iodopropane is a chiral molecule, its reactions can lead to stereoisomeric products. Computational chemistry is a powerful tool for predicting which stereoisomer will be preferentially formed. diva-portal.org This is typically achieved by:

Modeling Stereoselective Transition States: Calculating the energies of the different transition states that lead to the various possible stereoisomeric products. The stereoisomer formed from the lowest energy transition state is generally the major product.

Analyzing Non-Covalent Interactions: Examining the subtle non-covalent interactions within the transition state that favor the formation of one stereoisomer over another.

For reactions of 1,1,1-trifluoro-2-iodopropane, computational models could predict the stereochemical course of, for example, a nucleophilic substitution reaction, determining whether it proceeds with inversion or retention of configuration at the chiral center. The bulky and electron-withdrawing trifluoromethyl group would play a critical role in dictating the preferred stereochemical pathway. Despite the potential for such insightful analysis, no specific computational data for 1,1,1-trifluoro-2-iodopropane has been found in the reviewed literature.

Applications of 1,1,1 Trifluoro 2 Iodo Propane As a Fluorinated Building Block

Incorporation into Complex Organic Architectures

The strategic placement of the trifluoromethyl group and the iodine atom on adjacent carbons makes 1,1,1-Trifluoro-2-iodo-propane a versatile reagent for constructing intricate molecular frameworks, particularly within the realm of organofluorine chemistry.

This compound serves as a reagent for introducing the 1,1,1-trifluoroisopropyl moiety into organic molecules. A notable application is in palladium-catalyzed C(sp³)–H bond functionalization reactions. Research has shown that while the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the C-I bond and increase the energy barrier for certain reactions like Sₙ2 processes, it demonstrates unique reactivity in specific contexts. researchgate.net

In one study, the use of this compound in a C(sp³)–H bond functionalization reaction resulted in a 51% yield of the desired product. researchgate.netuef.fi Significantly, it produced only trace amounts of the double C(sp³)–H bond functionalization byproduct, indicating a higher selectivity compared to other iodoalkanes. researchgate.net

Table 1: Performance of this compound in C(sp³)-H Bond Functionalization

FeatureObservationSource(s)
Yield 51% researchgate.net, uef.fi
Byproduct Formation Only trace amounts of double C-H functionalization product researchgate.net
Reactivity Note The CF₃ group deactivates the C-I bond, increasing the barrier for Sₙ2 processes but allowing for selective functionalization. researchgate.net

A significant application of this compound is in the synthesis of complex organofluorine compounds such as fluorinated amino acids. researchgate.netchemrxiv.org These specialized amino acids are of great interest as building blocks for peptides and proteins in pharmaceutical and materials science research. researchgate.netuef.fi The compound is used as an alkylating agent to construct β-branched fluorinated amino acids, a class of non-canonical amino acids. researchgate.netchemrxiv.org

Synthesis of Trifluoromethylated Compounds

Role in Asymmetric Synthesis

The chiral nature of this compound, which possesses a stereocenter at the C2 position, makes it a valuable reagent in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.

The most well-documented role of this compound in asymmetric synthesis is its use in the alkylation of chiral nickel(II) complexes to produce fluorinated amino acids with high stereocontrol. researchgate.netchemrxiv.org This method provides a pathway to β-branched fluorinated amino acids on a gram scale with excellent enantiomeric purities. researchgate.netchemrxiv.org

In this approach, a chiral Ni(II) complex of a Schiff base, which acts as a chiral auxiliary, is alkylated with this compound. The reaction proceeds with high diastereoselectivity, and subsequent hydrolysis of the complex yields the desired fluorinated amino acid in enantiopure form. researchgate.netchemrxiv.org This strategy highlights the compound's utility in creating new, stereochemically defined carbon-carbon bonds. researchgate.netchemrxiv.organr.fr

Table 2: Asymmetric Synthesis of Fluorinated Amino Acids Using this compound

ParameterDetailsSource(s)
Methodology Alkylation of a chiral Ni(II) complex researchgate.net, chemrxiv.org
Product Type β-Branched fluorinated amino acids researchgate.net
Scale Gram-scale synthesis demonstrated researchgate.net, chemrxiv.org
Enantiomeric Purity High enantiomeric purities achieved (e.g., 96% ee) chemrxiv.org
Diastereoselectivity Good diastereoselectivity (e.g., 92% de) researchgate.net

While this compound is a key building block for specific asymmetric C-C bond formations, its application in asymmetric oxidations and other functionalizations is not widely documented in the scientific literature. In contrast, related iodoalkanes have been explored for such transformations. For instance, 1,1,1-trifluoro-2-iodoethane (B141898) has been used as a catalyst for the α-tosyloxylation of ketones, where it is oxidized in situ to a hypervalent iodine intermediate. researchgate.net This suggests a potential area for future research but is not an established application of this compound itself.

Asymmetric Carbon-Carbon Bond Construction

Application in the Synthesis of Specific Fluorinated Motifs

The specific arrangement of the trifluoromethyl group and the iodine atom in this compound dictates its utility in synthesizing particular classes of fluorinated compounds.

This compound can serve as a precursor for the synthesis of trifluoromethylated alkenes through dehydroiodination. This elimination reaction, typically following an E2 mechanism, involves the removal of a proton from the carbon adjacent to the iodine-bearing carbon and the subsequent elimination of the iodide ion, leading to the formation of a double bond. researchgate.netlibretexts.orgresearchgate.net The expected product from the dehydroiodination of this compound is 3,3,3-trifluoropropene.

The elimination of hydrogen iodide from polyfluoroalkyl iodides is a well-established method for the synthesis of fluoroalkenes and is often facilitated by the use of a strong base. thieme-connect.de For instance, the dehydroiodination of 3,3,3-trifluoro-1-iodopropene with potassium hydroxide (B78521) yields 3,3,3-trifluoropropyne, highlighting the utility of this type of transformation. rsc.org Similarly, the dehydroiodination of other perfluoroalkyl iodides is a known route to prepare perfluoroolefins. google.com

Table 1: Representative Dehydrohalogenation Reactions of Fluorinated Alkyl Halides

Starting Material Reagent/Conditions Product Reference
Polyfluoroalkyl Iodides Strong Base (e.g., NaOH) Fluoroalkenes thieme-connect.de
3,3,3-trifluoro-1-iodopropene Powdered Potassium Hydroxide 3,3,3-trifluoropropyne rsc.org
1-Chloro-1,1,2-trifluoro-2-iodoethane 50% aq KOH, 70-80 °C Trifluoroiodoethene thieme-connect.de

This table presents analogous dehydrohalogenation reactions to illustrate the general principle applicable to this compound.

The synthesis of gem-difluorocyclopropane derivatives is a significant area of organofluorine chemistry, primarily because this motif is present in various biologically active molecules. beilstein-journals.org The most common and established method for the construction of the gem-difluorocyclopropane ring involves the [2+1] cycloaddition of a difluorocarbene (:CF₂) species with an alkene. beilstein-journals.orgenamine.netacs.org

Difluorocarbene is typically generated in situ from various precursors, including:

Trifluoromethyl-organometallic reagents like (trifluoromethyl)mercury compounds. beilstein-journals.org

(Trifluoromethyl)trimethylsilane (TMSCF₃), often activated by a fluoride (B91410) source like sodium iodide. beilstein-journals.org

Halodifluoromethanes (e.g., CHClF₂) via dehydrohalogenation. acs.org

Fluorosulfonyldifluoroacetate derivatives. researchgate.net

A review of the scientific literature indicates that the use of this compound as a direct precursor for the generation of difluorocarbene and subsequent synthesis of difluorocyclopropane derivatives is not a conventional or documented method. The reaction pathways from this compound to a difluorocarbene species are not straightforward and are not reported in the context of difluorocyclopropanation reactions. Therefore, this application falls outside the established synthetic utility of this specific building block.

Trifluoromethylated Alkenes

Strategic Importance in Pharmaceutical and Agrochemical Research Intermediates

The introduction of trifluoromethyl groups into organic molecules is a widely used strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.orgrsc.orgrhhz.net Fluorinated building blocks are crucial for the efficient synthesis of these complex molecules. enamine.netrsc.orgacs.organgenechemical.comnbinno.com this compound serves as a key intermediate for introducing the trifluoromethylpropyl group into potential drug candidates and agrochemicals. chemrxiv.org

A significant application of this compound is in the asymmetric synthesis of fluorinated amino acids. These non-canonical amino acids are valuable components for creating peptides and other pharmaceuticals with modified properties. chemrxiv.org For example, this compound has been successfully used in the gram-scale synthesis of fluorinated amino acid derivatives through the alkylation of a chiral nickel(II) complex. chemrxiv.org In this process, the iodine atom serves as a good leaving group in a nucleophilic substitution reaction, allowing for the formation of a new carbon-carbon bond. chemrxiv.org The analogous compound, 1,1,1-trifluoro-3-iodopropane (B1329920), is also employed in similar strategies to access other fluorinated amino acids, underscoring the importance of this class of building blocks in pharmaceutical research. nih.govmdpi.comguidechem.com

Table 2: Synthesis of a Fluorinated Amino Acid Precursor using this compound

Reactant 1 Reactant 2 Product Scale Yield Diastereomeric Excess Reference

This table highlights a specific, documented use of this compound in the synthesis of a valuable pharmaceutical intermediate.

The strategic importance of this compound and related compounds lies in their ability to provide a synthetically accessible route to introduce the trifluoromethyl-containing alkyl fragment, which is a desirable motif in modern drug discovery and agrochemical development. rhhz.netacs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated molecules often involves challenging reaction conditions. Future research is increasingly focused on developing more efficient, scalable, and environmentally benign methods for producing compounds like 1,1,1-Trifluoro-2-iodopropane.

A notable existing synthesis, reported by Hanack and Ullmann, involves the iodination of a trifluoro-iso-propyl nonaflate, which serves as an excellent leaving group. mdpi.com This method has proven to be scalable, with successful syntheses performed on a decagram-scale. mdpi.com A key optimization in this procedure was the use of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as a high-boiling solvent, which facilitates the purification of the final product by distillation. mdpi.com

However, the principles of green and sustainable chemistry compel a forward look toward even more improved synthetic strategies. acs.orgwikipedia.org Future methodologies could focus on several key areas:

Catalytic Approaches : Moving away from stoichiometric reagents like nonaflates towards catalytic methods would reduce waste and improve atom economy. Research into catalysts that can directly activate C-H bonds for iodination or facilitate the conversion of more readily available starting materials would be highly valuable.

Renewable Feedstocks : Current syntheses often rely on petroleum-derived precursors. A long-term goal is the development of pathways that utilize biomass or other renewable feedstocks. acs.org

Safer Reagents and Solvents : The development of syntheses that avoid hazardous reagents and volatile organic solvents is a primary goal of green chemistry. rsc.org Exploring solvent-free reactions or the use of greener solvents like ionic liquids or supercritical fluids could significantly improve the environmental profile of the synthesis. acs.orgrsc.org

Energy Efficiency : Employing methods like microwave or ultrasound-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating. acs.org

Table 1: Comparison of a Reported Synthetic Method and Future Sustainable Goals
AspectReported Method (Hanack and Ullmann)Future Sustainable Goal
Starting MaterialTrifluoro-iso-propyl nonaflateRenewable feedstocks; less functionalized, more abundant precursors
Key ReagentSodium Iodide (Stoichiometric)Catalytic iodine source; in-situ generation of reactive species
Solvent1,3-dimethyl-2-imidazolidinone (DMI)Benign solvents (e.g., water, bio-solvents), supercritical fluids, or solvent-free conditions
Energy InputConventional heatingMicrowave, sonication, photochemical, or mechanochemical energy sources
WasteNonaflate saltsMinimal waste through catalytic cycles and high atom economy

Exploration of New Reactivity Modes and Catalytic Cycles

The reactivity of 1,1,1-Trifluoro-2-iodopropane is dominated by the chemistry of its carbon-iodine bond. Future research will undoubtedly uncover new transformations and catalytic systems that leverage this functionality in innovative ways.

The primary route to forming this compound involves the reaction of hydrogen iodide (HI) with 3,3,3-trifluoropropene. wordpress.comgoogle.com This reaction follows Markovnikov's rule, where the electrophilic hydrogen adds to the sp² carbon with the most hydrogen atoms, leading to the more stable secondary carbocation, which is then attacked by the iodide ion to yield 1,1,1-trifluoro-2-iodopropane as the major product. wordpress.comgoogle.com

In terms of its own reactivity, 1,1,1-trifluoro-2-iodopropane serves as a valuable alkylating agent. In a palladium-catalyzed C(sp³)–H bond functionalization reaction, it was shown to provide a 51% yield of the alkylated product. It was hypothesized that the strong electron-withdrawing effect of the trifluoromethyl group deactivates the carbon-iodine bond, slowing down undesired SN2 side reactions and favoring the desired catalytic cycle.

Emerging research avenues in this area include:

Novel Cross-Coupling Reactions : While Suzuki and Hiyama cross-coupling reactions are known for alkyl halides, expanding the scope of catalysts and coupling partners for 1,1,1-trifluoro-2-iodopropane will be a key research area. wustl.edu This includes developing catalysts that are more robust, cheaper, and operate under milder conditions.

Photoredox Catalysis : Visible-light photoredox catalysis offers a powerful method for generating radicals under mild conditions. researchgate.net Exploring the reactivity of 1,1,1-trifluoro-2-iodopropane in photoredox-mediated cycles could unlock new pathways for C-C and C-heteroatom bond formation that are not accessible through traditional thermal methods.

Metalloradical Catalysis : This approach uses metal complexes to control the reactivity of radical intermediates, enabling highly selective transformations. Applying metalloradical catalysis to reactions involving 1,1,1-trifluoro-2-iodopropane could provide precise control over stereochemistry and regioselectivity.

Dual Catalytic Systems : Combining two different catalytic cycles (e.g., photoredox and transition metal catalysis) can enable transformations that are not possible with either catalyst alone. Designing dual catalytic systems that utilize 1,1,1-trifluoro-2-iodopropane as a key substrate is a promising frontier.

Advanced Computational Design of Fluorinated Organoiodine Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating the discovery of new reactions and materials. chemicalbook.com While specific computational studies on 1,1,1-trifluoro-2-iodopropane are not yet widespread, this represents a major future opportunity.

Future computational research will likely focus on:

Reaction Mechanism Elucidation : Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states and reaction pathways for reactions involving 1,1,1-trifluoro-2-iodopropane. This can provide deep mechanistic insights, explain observed selectivities, and guide the design of better catalysts. researchgate.net

Predicting Physicochemical Properties : Calculating properties such as bond dissociation energies, acidity/basicity, and conformational preferences. For instance, DFT calculations coupled with a polarizable continuum model could predict the pKa of related structures, offering insights into reactivity. researchgate.net

In Silico Design of Catalysts : Designing new catalysts computationally before attempting their synthesis in the lab. By modeling the interaction of 1,1,1-trifluoro-2-iodopropane with various metal-ligand complexes, researchers can identify promising candidates for specific transformations, saving significant experimental time and resources.

Understanding Non-Covalent Interactions : The trifluoromethyl group can participate in unique non-covalent interactions. Computational modeling can help to understand how these interactions influence the compound's conformation, reactivity, and its assembly in larger systems, which is crucial for materials design.

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch chemistry to continuous flow processes and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. gelest.com These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. gelest.com

The application of these techniques to the synthesis and reactions of 1,1,1-trifluoro-2-iodopropane is an emerging area with significant potential.

Automated Synthesis : Flow chemistry enables the automated, end-to-end synthesis of molecules with minimal manual intervention. Systems have been developed for the automated generation of organozinc reagents from alkyl halides in flow, followed by their immediate use in cross-coupling reactions. Applying this concept to 1,1,1-trifluoro-2-iodopropane could enable the on-demand synthesis of a library of derivatives.

High-Throughput Screening : HTE platforms allow for hundreds or thousands of reactions to be run in parallel on a small scale, enabling the rapid identification of optimal catalysts, solvents, and reaction conditions. mdpi.com This is particularly valuable for developing new, challenging transformations involving fluorinated compounds.

Accessing Unstable Intermediates : Flow reactors, with their excellent heat and mass transfer, allow for the safe generation and use of highly reactive or unstable intermediates that would be difficult to handle in a batch process. This could open up new reactivity modes for 1,1,1-trifluoro-2-iodopropane.

Table 2: Advantages of Integrating Modern Technologies in the Chemistry of 1,1,1-Trifluoro-2-iodopropane
TechnologyKey AdvantagePotential Application for 1,1,1-Trifluoro-2-iodopropane
Flow ChemistryEnhanced safety, scalability, and control over reaction parameters.On-demand synthesis; safe handling of exothermic reactions or unstable intermediates.
High-Throughput Experimentation (HTE)Rapid screening of a large number of reaction conditions.Discovery of novel catalysts and optimal conditions for cross-coupling or functionalization reactions.
Process Analytical Technology (PAT)Real-time monitoring and control of reactions.Ensuring consistent product quality and optimizing yield in continuous manufacturing processes.

Applications in Materials Science and Interdisciplinary Fields

The unique properties conferred by the trifluoromethyl group—such as thermal stability, chemical inertness, and hydrophobicity—make 1,1,1-trifluoro-2-iodopropane an attractive building block for advanced materials. beilstein-journals.org Perfluoroalkyl iodides are already recognized as crucial intermediates for a range of applications, including fluorinated surfactants and finishing agents for textiles and paper.

Future research will likely expand the use of this compound into more advanced materials:

Polymer Synthesis : Alkyl iodides are effective initiators or chain transfer agents in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgrsc.orgresearchgate.net Using 1,1,1-trifluoro-2-iodopropane in these processes could lead to the synthesis of well-defined polymers with trifluoromethyl groups pendant to the main chain, creating materials with low surface energy, high hydrophobicity, and enhanced stability.

Surface Modification : The compound can be used to graft trifluoromethyl-containing groups onto surfaces, drastically altering their properties. mdpi.com Such modifications are highly sought after for creating superhydrophobic and oleophobic coatings for applications ranging from self-cleaning surfaces to anti-fouling materials and specialized textiles.

Functional Fluids and Lubricants : Fluorinated compounds are known for their high thermal stability and low reactivity, making them suitable for use as high-performance lubricants, heat-transfer fluids, and dielectrics. 1,1,1-Trifluoro-2-iodopropane can serve as a precursor to more complex fluorinated fluids.

Liquid Crystals and Electronic Materials : The introduction of fluorinated groups can significantly influence the mesomorphic and electronic properties of organic molecules. Incorporating the 1,1,1-trifluoro-2-propyl moiety into molecular scaffolds is a potential strategy for designing new liquid crystals or organic electronic materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-2-iodo-propane, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : Use 1,1,1-trifluoro-2-propanol as a precursor with hydroiodic acid (HI) under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-iodination .
  • Purification : Distillation under reduced pressure (bp ~53–55°C, based on analogous iodinated trifluoro compounds) followed by column chromatography with silica gel and non-polar eluents to isolate the product .
  • Purity validation : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm >95% purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For fluorinated iodoalkanes, degradation typically occurs above 100°C .
  • Light sensitivity : Store in amber glass vials under inert gas (N₂/Ar) to prevent photolytic C-I bond cleavage. Regularly test via ¹⁹F NMR for decomposition byproducts (e.g., trifluoroethylene) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹⁹F NMR : Identify protons adjacent to the trifluoromethyl group (δ ~4.5–5.0 ppm for CH₂I) and trifluoromethyl resonance (δ ~-70 ppm in ¹⁹F NMR) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 223.96 (C₃H₄F₃I⁺) and fragmentation patterns consistent with C-I bond cleavage .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence the reactivity of the C-I bond in substitution reactions?

  • Methodology :

  • Computational analysis : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and partial charges. The electron-withdrawing CF₃ group polarizes the C-I bond, enhancing nucleophilic substitution rates .
  • Experimental validation : Compare reaction kinetics with non-fluorinated analogs (e.g., 2-iodopropane) using UV-Vis or conductimetry to track iodide release .

Q. What strategies mitigate competing elimination pathways during cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) to favor oxidative addition over β-hydride elimination .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Monitor side products (e.g., trifluoropropene) via GC-MS .

Q. Can this compound serve as a fluorinated building block in medicinal chemistry?

  • Methodology :

  • Derivatization : React with amines (e.g., benzylamine) to form trifluoromethylated amines. Characterize products via LC-MS and assess bioactivity (e.g., antimicrobial assays) .
  • Metabolic stability : Use hepatic microsome assays to compare metabolic half-lives of CF₃-containing analogs vs. non-fluorinated counterparts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.